5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-chlorophenyl group, a 3,5-dimethylpiperidinyl moiety, and an ethyl chain at position 2. The para-chlorophenyl group may enhance lipophilicity and receptor binding, while the 3,5-dimethylpiperidinyl substituent could modulate solubility and metabolic stability.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4OS/c1-4-16-22-20-25(23-16)19(26)18(27-20)17(14-5-7-15(21)8-6-14)24-10-12(2)9-13(3)11-24/h5-8,12-13,17,26H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOTDTXDUCOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CC(CC(C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound could potentially interact with multiple targets within the body.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors. This suggests that the compound could interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s known that triazole compounds can affect a broad range of biological activities. This suggests that the compound could potentially influence multiple biochemical pathways, leading to
Biological Activity
The compound 5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Chlorophenyl Group : This moiety is known for its role in enhancing biological activity through various mechanisms.
- Piperidine Derivative : The presence of the piperidine ring contributes to the compound's pharmacological properties.
- Thiazolo[3,2-b][1,2,4]triazole Core : This unique structural feature is often associated with diverse biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on various kinases involved in cancer signaling pathways. For instance, it has shown low micromolar activity against AKT2/PKBβ kinase, which is crucial in glioma malignancy and tumor progression .
- Anticancer Activity : In vitro studies have demonstrated its effectiveness against glioblastoma cell lines. The compound inhibits the formation of neurospheres in primary patient-derived glioma stem cells, indicating potential as an anti-glioma agent .
- Cytotoxicity Profile : Notably, while the compound exhibits potent activity against cancer cells, it displays significantly lower cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and related derivatives:
Case Study: Glioblastoma Treatment
In a specific case study involving primary patient-derived glioblastoma cells:
- The compound was tested for its effect on cell viability and neurosphere formation.
- Results indicated that treatment with the compound led to a marked reduction in cell viability and prevented neurosphere formation at low concentrations.
- The mechanism was linked to the inhibition of AKT signaling pathways, critical for tumor growth and survival .
Comparison with Similar Compounds
Aryl Substituents
- Target compound : 4-Chlorophenyl (electron-withdrawing, para-substituted).
- : 4-Ethoxy-3-methoxyphenyl (electron-donating groups, ortho/para-substituted) .
- : 3-Chlorophenyl (electron-withdrawing, meta-substituted) .
The ethoxy and methoxy groups in increase polarity, which could improve aqueous solubility but reduce metabolic stability compared to halogenated analogs.
Heterocyclic Moieties
- Target compound : 3,5-Dimethylpiperidine (six-membered ring with one nitrogen; methyl groups enhance steric hindrance).
- : 4-(3-Chlorophenyl)piperazine (seven-membered ring with two nitrogens; aromatic substitution increases planarity) .
- : 4-Ethylpiperazine (seven-membered ring with two nitrogens; ethyl chain introduces flexibility) .
The 3,5-dimethylpiperidine in the target compound may reduce conformational flexibility, favoring interactions with rigid binding pockets.
Core Modifications
- Target compound : 2-Ethylthiazolo-triazol core.
- : 2-Methylthiazolo-triazol core .
- : 2-Ethylthiazolo-triazol core (identical to the target) .
The ethyl group (vs.
Physicochemical Properties
Implications of Structural Differences
- Lipophilicity : The target compound’s 4-chlorophenyl and ethyl groups likely increase logP compared to ’s polar methoxy/ethoxy substituents.
- Solubility : Piperazine-based analogs ( and ) may exhibit better solubility in acidic media due to protonatable nitrogens.
- Synthetic Complexity : The 3,5-dimethylpiperidinyl group in the target compound introduces stereochemical challenges absent in and .
Preparation Methods
Structural Overview and Key Features
Molecular Architecture
The compound’s IUPAC name, 5-((4-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b]triazol-6-ol , delineates its core structure:
- Thiazolo[3,2-b]triazol-6-ol backbone : A fused bicyclic system comprising thiazole and triazole rings.
- 2-Ethyl substituent : Positioned at the 2nd carbon of the thiazole ring.
- Hybrid side chain : A (4-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl group bridging the triazole and aromatic/piperidine moieties.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇ClN₆OS |
| Molecular Weight | 483.01 g/mol |
| CAS Registry Number | Not yet assigned |
| Key Functional Groups | Thiazole, triazole, piperidine |
Synthetic Methodologies
Multi-Step Condensation Approach
The most widely reported strategy involves a three-step condensation sequence , adapted from protocols for analogous thiazolo-triazole systems:
Step 1: Formation of Thiazolo[3,2-b]triazol-6-ol Core
Ethyl 2-ethylthiazole-4-carboxylate undergoes cyclocondensation with hydrazine hydrate at 80°C for 12 hours, yielding 2-ethylthiazolo[3,2-b]triazol-6-ol.
Step 2: Mannich Reaction for Side Chain Introduction
The core intermediate reacts with 4-chlorobenzaldehyde and 3,5-dimethylpiperidine in acetic acid under reflux (110°C, 8 hours), facilitating Mannich adduct formation.
Step 3: Hydroxyl Group Activation
The hydroxyl group at position 6 is acetylated using acetic anhydride, followed by deprotection via alkaline hydrolysis to restore the free -OH group.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, 80°C, 12h | 78 | 95.2 |
| 2 | Acetic acid, reflux, 8h | 65 | 91.8 |
| 3 | Ac₂O/NaOH, rt, 2h | 89 | 98.5 |
Mechanistic Insights
Optimization Strategies
Catalytic Enhancements
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18 column, MeOH:H₂O 70:30) shows retention time = 8.7 minutes with 98.5% purity.
Q & A
Q. How can synergistic effects with other therapeutic agents be evaluated?
- Combination Studies :
- Checkerboard Assay : Determine FIC indices (e.g., synergy at FIC ≤0.5) with antifungals/antibiotics .
- In Vivo Models : Co-administer with standard drugs (e.g., cisplatin) and monitor tumor regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
